molecular formula C10H12N2O3S2 B2699542 5-methyl-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034546-10-4

5-methyl-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2699542
CAS RN: 2034546-10-4
M. Wt: 272.34
InChI Key: HQILIBBSWKXUCV-UHFFFAOYSA-N
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Description

“5-methyl-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H12N2O3S2 and a molecular weight of 272.34. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom , and an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Scientific Research Applications

Anticancer Activity

A study by Ghorab et al. (2014) explored the synthesis of novel thiophene derivatives, including those with sulfonamide and isoxazole moieties, as potential anticancer agents. These compounds were evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF7. Several of these compounds displayed cytotoxic activities comparable or superior to doxorubicin, a commonly used chemotherapy drug (Ghorab, Bashandy, & Alsaid, 2014).

Inhibition of Human Carbonic Anhydrase Isoenzymes

Mishra et al. (2016) designed, synthesized, and screened a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives for their ability to inhibit human carbonic anhydrase isoenzymes. Despite most compounds showing weak inhibition, this research provides a foundation for the development of selective inhibitors targeting specific isoenzymes, which could have therapeutic applications in conditions like glaucoma or certain cancers (Mishra et al., 2016).

Drug Metabolism Studies

Zmijewski et al. (2006) discussed the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the potential of sulfonamide derivatives in neurological research and drug metabolism studies. This approach facilitates the structural characterization of drug metabolites, which is crucial for understanding drug efficacy and safety (Zmijewski et al., 2006).

properties

IUPAC Name

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-7-3-4-10(16-7)17(13,14)12-6-9-5-11-15-8(9)2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQILIBBSWKXUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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